Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Condensation Reaction: The 4-chlorobenzylamine is reacted with ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate under suitable conditions to form the desired product. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-((4-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-((4-nitrobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17ClN2O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-17(21-11-12-7-9-13(20)10-8-12)14-5-3-4-6-15(14)22-18(16)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
InChI Key |
KUPNOSADCJISMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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